

Summary of Analytical Methods for Doxepin and Desmethyldoxepin

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Compound Focus: (E)-Desmethyldoxepin

CAS No.: 1225-56-5

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The table below summarizes key parameters from validated methods for analyzing doxepin and its metabolites, including desmethyldoxepin.

Analyte(s)	Method Type	Key Instrumentation Parameters	Sample Prep	Linear Range	Key Performance Data	Application & Context
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| Doxepin (Dox), Nordoxepin (NDox) [1] [2] | LC-MS/MS | **Column:** Hypurity C8 (100 mm × 4.6 mm, 5 μm) **Mobile Phase:** ACN:MeOH (95:5) / 2mM Ammonium Formate (93:7) **Flow Rate:** 1.2 mL/min **Detection:** MRM (m/z 280.1 → 107.0 for Dox; 266.0 → 107.0 for NDox) | Liquid-Liquid Extraction (MTBE) | Dox: 15–3900 pg/mL NDox: 5–1300 pg/mL | **Recovery:** 86.6–99.1% **Precision:** ≤8.3% CV | Bioequivalence study; exemplifies highly sensitive modern method [1] [2] | | E/Z-Doxepin, E/Z-Desmethyldoxepin [3] | HPLC-UV | **Column:** Silica (6 x 100 mm, 3μm) **Mobile Phase:** 0.025M Phosphate:ACN:n-Nonylamine (80:20:1) | Information not specified in abstract | Information not specified in abstract | Accurate measurement of all four isomers reported | Focus on isomer separation; older but specific method [3] | | trans-Doxepin, Desmethyldoxepin [4] | HPLC-UV | **Internal Standard:** Perazine | Information not specified in abstract | I: 0.426–34.08 ng/mL II: 0.50–40 ng/mL | **Recovery:** >90% **Precision:** <5% CV | Pharmacokinetic/bioequivalence studies; demonstrates nanogram sensitivity [4] | | 27 Antidepressants & Metabolites (incl. Desmethyldoxepin) [5] | UPLC-MS/MS | **Column:** BEH C18 **Gradient Elution Analysis**

Time: 7 minutes | Liquid-Liquid Extraction (1-Chlorobutane) | **LOQ:** 2.5-10 ng/mL | **Imprecision:** <15% RSD for most compounds | Forensic toxicology; part of a broad multi-analyte panel [5] |

Detailed Experimental Protocol: LC-MS/MS for Doxepin and Nordoxepin

For a modern, highly sensitive approach, here is a detailed methodology based on the LC-MS/MS method cited above [1] [2]. This can serve as a starting point for your own method development or transfer.

1. Reagents and Materials

- **Analytes:** Doxepin hydrochloride and Nordoxepin reference standards.
- **Internal Standards (IS):** Propranolol and Desipramine.
- **Solvents:** HPLC-grade methanol, acetonitrile, and methyl *tert*-butyl ether (MTBE).
- **Buffers:** Ammonium formate.
- **Biological Matrix:** Control human plasma (e.g., K₂EDTA buffered).

2. Instrumentation and Conditions

- **Chromatography:**
 - **Column:** Hypurity C8 (100 mm × 4.6 mm, 5 μm).
 - **Mobile Phase:** A mixture of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a ratio of 93:7 (v/v).
 - **Flow Rate:** 1.2 mL/min.
 - **Injection Volume:** 15 μL.
 - **Mode:** Isocratic.
- **Mass Spectrometry:**
 - **Ionization:** Positive electrospray ionization (ESI+).
 - **Mode:** Multiple Reaction Monitoring (MRM).
 - **Transitions:**
 - Doxepin: m/z 280.1 → 107.0
 - Nordoxepin: m/z 266.0 → 107.0
 - Propranolol (IS): m/z 260.1 → 116.1
 - Desipramine (IS): m/z 267.1 → 72.1

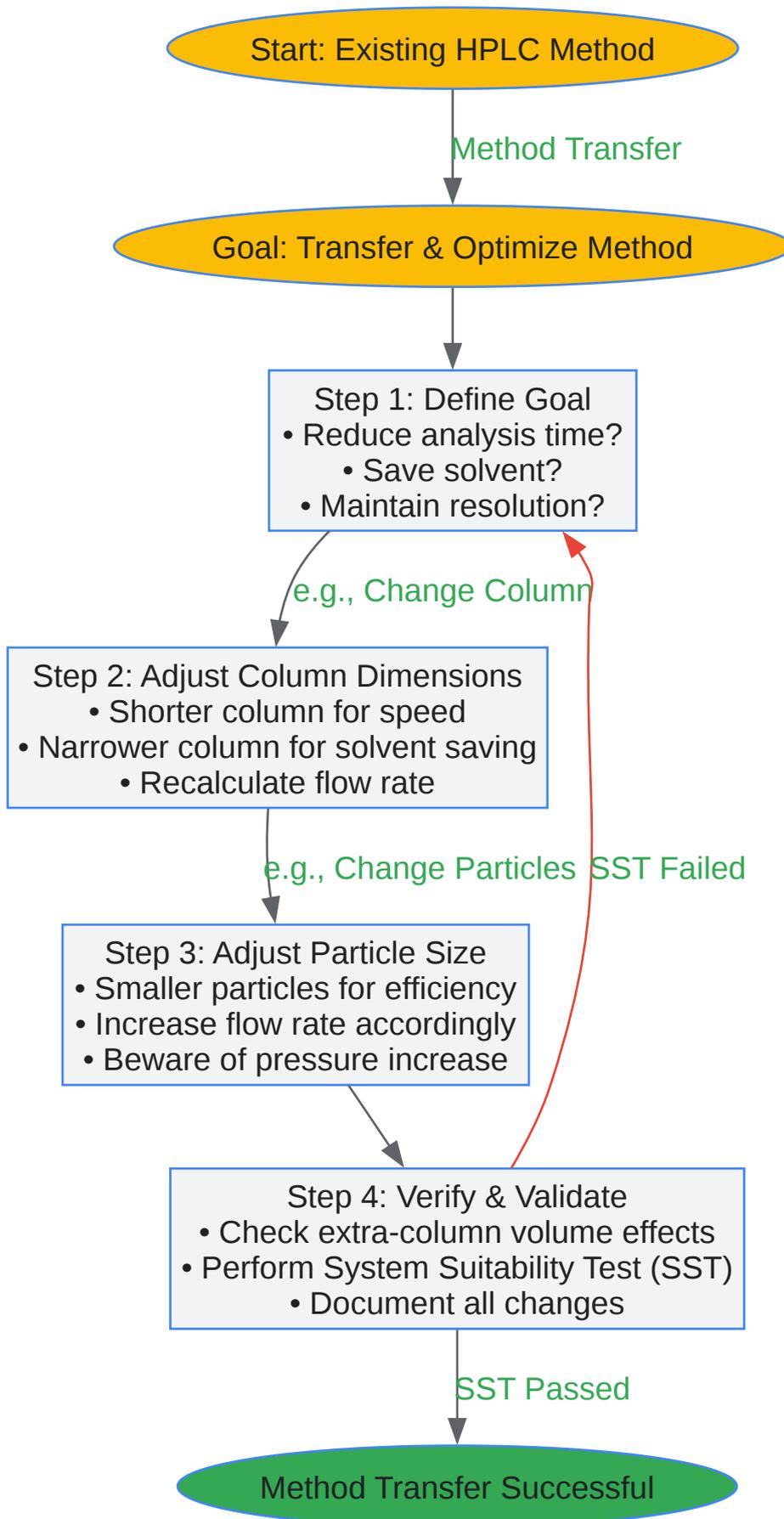
3. Sample Preparation (Liquid-Liquid Extraction)

- Pipette 500 μL of plasma sample into a tube.

- Add internal standards (propranolol and desipramine).
- Add a suitable volume of NaOH solution to basify the sample.
- Add MTBE (e.g., 1-2 mL) and vortex mix vigorously for 10-15 minutes.
- Centrifuge the samples at high speed (e.g., 10,000-15,000 × g) for 2-5 minutes to separate the layers.
- Transfer the upper organic layer to a new tube.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen or air at 30-40°C.
- Reconstitute the dry residue in 100-200 µL of the mobile phase or a compatible solvent.
- Inject into the LC-MS/MS system [1] [2].

HPLC Method Transfer: Key Principles and Calculations

Transferring a method to a new laboratory or instrument requires careful adjustment of parameters to maintain performance. Here are the core principles [6].



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Key Calculations for Method Transfer [6]:

- **Changing Column Length (L):** To reduce analysis time while adjusting resolution (R). If your original resolution is higher than needed, you can use a shorter column.
 - **Formula:** $L_{\text{new}} = L_{\text{old}} \times (R_{\text{desired}} / R_{\text{old}})^2$
- **Changing Column Internal Diameter (d_c):** To reduce solvent consumption.
 - **Formula:** $F_{\text{new}} = F_{\text{old}} \times (d_{\text{c_new}} / d_{\text{c_old}})^2$
 - *Example:* Transferring from a 4.6 mm i.d. column at 1.2 mL/min to a 3.0 mm i.d. column: $F_{\text{new}} = 1.2 \times (3.0 / 4.6)^2 \approx 0.51$ mL/min (saving ~58% solvent).
- **Changing Particle Size (d_p):** To increase efficiency or speed. To maintain the same separation efficiency (keep the reduced velocity, v, constant), the flow rate should be adjusted.
 - **Formula:** $F_{\text{new}} = F_{\text{old}} \times (d_{\text{p_old}} / d_{\text{p_new}})^2$

Frequently Asked Questions (FAQs) on Method Transfer

Q1: What is the most critical first step in transferring a method for clinical monitoring? Before any calculations, clearly define the **critical peak pair** that must be resolved (e.g., desmethyldoxepin from another metabolite or matrix component) and the **minimum required resolution (R ≥ 1.5 is often a target)**. All transfer decisions should be evaluated against this criterion [6].

Q2: Do I need full re-validation after a method transfer? According to industry guidance, a full re-validation is typically not required for a straightforward transfer involving only adjustments to column dimensions, particle size, and flow rate. The success of the transfer is demonstrated by passing a pre-defined **System Suitability Test (SST)**. However, calibration curves must be re-established, and the entire transfer process must be thoroughly documented [6].

Q3: My transferred method shows peak broadening and loss of sensitivity. What could be wrong? This is a classic symptom of **extra-column volume (ECV)** issues. When you transfer a method to a system with a shorter column and/or smaller internal diameter, the peak volumes become smaller. If the new HPLC system has larger internal tubing, a larger detector cell volume, or improper connections, it can lead to significant peak broadening. Always check the instrument specifications and minimize all connection volumes [6].

I hope this structured technical information provides a solid foundation for your work. The field of analytical science evolves rapidly; for the most current regulatory guidance on method validation, consulting official sources like ICH Q2(R1) and USP general chapter <1225> is highly recommended.

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References

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[<https://www.smolecule.com/products/b626402#method-transfer-hplc-desmethyldoxepin-clinical-laboratory>]

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